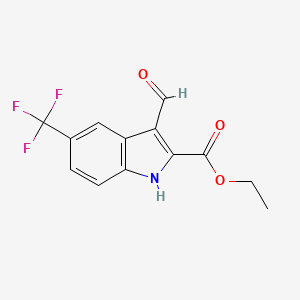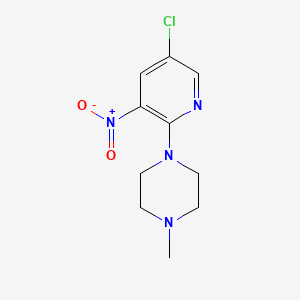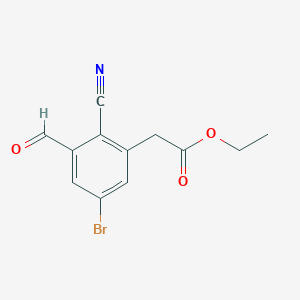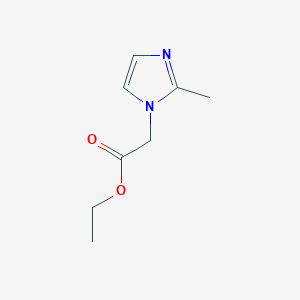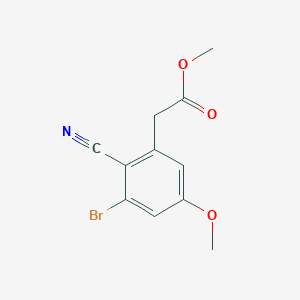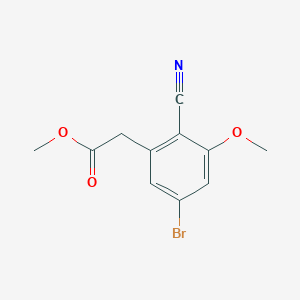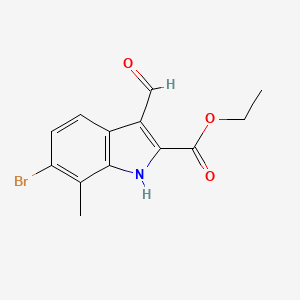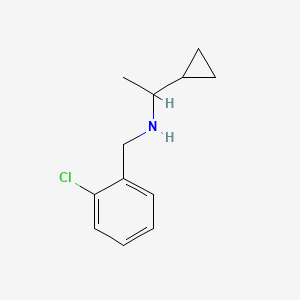 (2-Chlorphenyl)methylamin CAS No. 1019615-35-0"
>
(2-Chlorphenyl)methylamin CAS No. 1019615-35-0"
>
(2-Chlorphenyl)methylamin
Übersicht
Beschreibung
2-(Chlorophenyl)methyl (1-cyclopropylethyl)amine, commonly referred to as 2-CPMEA, is a synthetic amine and a derivative of amphetamine. It is used for scientific research purposes, primarily in neuroscience and pharmacology. 2-CPMEA has a wide range of applications and is used in experiments to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of these drugs.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antibiotika
(2-Chlorphenyl)methylamin hat potenzielle Anwendungen in der Entwicklung neuer antimikrobieller Wirkstoffe. Die Struktur der Verbindung kann modifiziert werden, um ihre Interaktion mit bakteriellen Enzymen oder Proteinen zu verstärken, was möglicherweise zur Synthese neuer Antibiotika führt, die gegen resistente Bakterienstämme wirken können .
Krebstherapie: Antiproliferative Verbindungen
Diese Verbindung kann als Vorläufer bei der Synthese von Antiproliferationsmitteln dienen, insbesondere gegen Brustkrebszelllinien. Durch die Hemmung des Wachstums von Krebszellen könnten Derivate dieser Verbindung zur Entwicklung neuer Chemotherapeutika beitragen .
Molekulare Modellierung: Wirkstoffdesign
Forscher können (2-Chlorphenyl)methylamin in molekularen Modellierungsstudien verwenden, um Arzneimittel mit verbesserter Bindungsaffinität und Spezifität zu entwickeln. Molekular-Docking-Studien können aufzeigen, wie Derivate dieser Verbindung mit verschiedenen Rezeptoren oder Enzymen interagieren .
Wirkmechanismus
2-CPMEA acts as an agonist of the norepinephrine transporter (NET). It binds to NET and increases the amount of norepinephrine available in the synapse, resulting in increased neuronal activity. This increased activity can lead to increased alertness, focus, and energy.
Biochemical and Physiological Effects
2-CPMEA has a range of biochemical and physiological effects. It has been shown to increase alertness, focus, and energy levels. It has also been shown to increase heart rate and blood pressure, as well as to cause mild euphoria. In addition, it has been shown to increase the release of dopamine and serotonin, which can lead to improved mood and decreased anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
2-CPMEA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize, and it is also highly soluble in water, which makes it easy to use in experiments. However, there are also some limitations to its use in lab experiments. It has a short half-life, meaning that its effects are relatively short-lived. In addition, it can cause side effects such as increased heart rate and blood pressure, which can be dangerous if not monitored carefully.
Zukünftige Richtungen
There are several potential future directions for the use of 2-CPMEA in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as to investigate the biochemical and physiological effects of various drugs. In addition, it could be used to study the effects of drug interactions on the central nervous system. Finally, it could be used in experiments to investigate the effects of psychostimulants on behavior and cognition.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-9(10-6-7-10)14-8-11-4-2-3-5-12(11)13/h2-5,9-10,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQCNPYJTOBRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



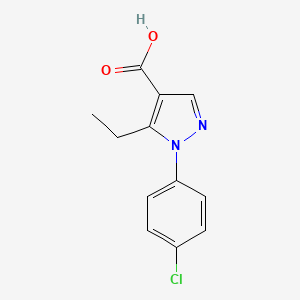


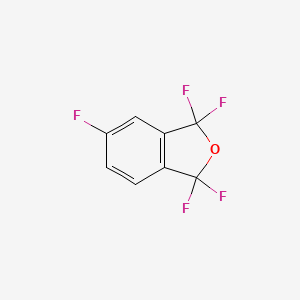


![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)
